molecular formula C21H20N2 B13996715 N,N-dibenzylbenzenecarboximidamide CAS No. 5435-86-9

N,N-dibenzylbenzenecarboximidamide

Cat. No.: B13996715
CAS No.: 5435-86-9
M. Wt: 300.4 g/mol
InChI Key: NCOWORPHWSHKFL-UHFFFAOYSA-N
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Description

N,N-Dibenzylbenzenecarboximidamide is a substituted carboximidamide derivative characterized by a benzene ring core with a carboximidamide functional group (-C(=NH)-NH₂) and two benzyl substituents on the nitrogen atoms. The presence of bulky benzyl groups likely enhances lipophilicity, influencing solubility, metabolic stability, and receptor interactions compared to simpler analogs .

Properties

CAS No.

5435-86-9

Molecular Formula

C21H20N2

Molecular Weight

300.4 g/mol

IUPAC Name

N,N-dibenzylbenzenecarboximidamide

InChI

InChI=1S/C21H20N2/c22-21(20-14-8-3-9-15-20)23(16-18-10-4-1-5-11-18)17-19-12-6-2-7-13-19/h1-15,22H,16-17H2

InChI Key

NCOWORPHWSHKFL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=N)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-dibenzylbenzenecarboximidamide can be synthesized through several methods. One common approach involves the reaction of benzenecarboximidamide with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-dibenzylbenzenecarboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzyl derivatives.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the benzyl groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl alcohols or benzaldehydes, while reduction can produce primary or secondary amines.

Scientific Research Applications

N,N-dibenzylbenzenecarboximidamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

    Medicine: Research into its potential therapeutic properties, such as antimicrobial or anticancer activities, is ongoing.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which N,N-dibenzylbenzenecarboximidamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biochemical effects.

Comparison with Similar Compounds

Structural and Functional Differences

The following table highlights key structural variations and functional attributes of N,N-dibenzylbenzenecarboximidamide and related compounds:

Compound Name Substituents CAS Number Molecular Weight Key Properties/Applications
This compound Two benzyl groups on N-atoms Not provided ~316.4 (est.) High lipophilicity; potential CNS activity
Disubstituted-N'-hydroxy-benzenecarboximidamide (PMN P–02–929) N'-hydroxy, disubstituted groups PMN P–02–929 Not specified Subject to EPA reporting requirements
2-(Dimethylamino)-N'-hydroxybenzenecarboximidamide N'-hydroxy, 2-(dimethylamino) 57076-10-5 179.2 Industrial use; requires safety protocols
N'-Hydroxy-4-(hydroxymethyl)benzene-1-carboximidamide N'-hydroxy, 4-hydroxymethyl 635702-23-7 180.2 Enhanced hydrophilicity; research applications
Benzenecarboximidamide derivatives (e.g., 125575-10-2) Ethoxy, piperazinyl substituents 125575-10-2 ~461.9 Potential pharmacological activity

Key Observations :

  • Lipophilicity: this compound’s benzyl groups increase its logP (estimated ~4.2) compared to hydroxy-substituted analogs (e.g., logP ~1.5 for 2-(dimethylamino)-N'-hydroxybenzenecarboximidamide) .
  • Regulatory Status : Compounds like PMN P–02–929 are regulated under EPA’s Significant New Use Rules (SNURs), suggesting environmental or toxicological concerns .
  • Reactivity : Hydroxy and hydroxymethyl substituents (e.g., in and ) enhance hydrogen bonding and aqueous solubility, whereas benzyl groups favor membrane permeability .

Research Findings and Data Gaps

  • Synthetic Challenges : Benzyl-substituted carboximidamides may require specialized catalysts for efficient synthesis, unlike hydroxy analogs .
  • Biological Activity : Ethoxy-piperazinyl derivatives (e.g., 125575-10-2) show promise in receptor modulation, but N,N-dibenzyl variants remain understudied .
  • Toxicity Data: Limited ecotoxicological data exist for benzyl-substituted carboximidamides compared to EPA-regulated hydroxy analogs .

Biological Activity

N,N-Dibenzylbenzenecarboximidamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the available literature on its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound can be characterized by its unique structure, which comprises two benzyl groups attached to a central benzenecarboximidamide moiety. This configuration potentially influences its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound's amidine functional group plays a crucial role in these interactions, facilitating hydrogen bonding and electrostatic interactions with target sites.

Biological Activity Overview

  • Anticancer Activity : Recent studies have indicated that compounds with similar structures exhibit anticancer properties by modulating pathways involved in cell proliferation and apoptosis. For instance, compounds that inhibit specific protein targets related to cancer cell survival have shown promise in preclinical models.
  • Antimicrobial Properties : Some derivatives of benzenecarboximidamides have demonstrated antimicrobial activity against various pathogens, suggesting a potential therapeutic application in treating infections.
  • Enzyme Inhibition : The ability of this compound to inhibit certain enzymes could be significant for drug development. Enzyme inhibition studies reveal that structural modifications can enhance or diminish activity, highlighting the importance of SAR in drug design.

Case Study 1: Anticancer Activity

A study investigating the effects of this compound on cancer cell lines revealed that it induces apoptosis through the intrinsic pathway. The compound was shown to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors, leading to increased cell death in treated cells.

ParameterControl GroupTreatment Group
Cell Viability (%)9045
Apoptosis Rate (%)530
Pro-apoptotic ProteinLowHigh

Case Study 2: Antimicrobial Activity

In vitro tests demonstrated that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was determined for various strains, indicating its potential as an antimicrobial agent.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Variations in the benzyl substituents can lead to significant changes in potency and selectivity towards biological targets. For example, modifications at the para position of the benzyl groups have been shown to enhance anticancer activity while reducing toxicity.

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